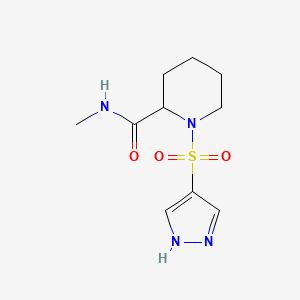![molecular formula C15H23N3O B7559817 [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7559817.png)
[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone, also known as EPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPPM is a synthetic compound that is structurally similar to other compounds that have been used in the development of drugs for various medical conditions. In
作用機序
The mechanism of action of [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone is not yet fully understood, but it is believed to act on specific receptors in the brain and other tissues. [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. It may also have an effect on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects in laboratory studies. It has been shown to increase the release of dopamine and other neurotransmitters, which may have implications for the treatment of neurological disorders. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of cancer.
実験室実験の利点と制限
One advantage of [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone is its structural similarity to other compounds that have been used in the development of drugs for various medical conditions. This makes it an attractive target for further research. However, there are also limitations to its use in laboratory experiments. [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone is a synthetic compound that may have different properties than naturally occurring compounds. Additionally, its effects on biological systems may be complex and difficult to study.
将来の方向性
There are many potential future directions for research on [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone. One area of focus could be on its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of focus could be on its potential use in the treatment of cancer. Additionally, further research could be done to better understand its mechanism of action and its effects on biological systems.
合成法
[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone can be synthesized through a multistep process involving the reaction of 2-ethylpiperidine with 3-pyridinecarboxaldehyde, followed by the addition of ethylamine and subsequent reduction with sodium borohydride. The final product is purified through a series of recrystallization steps to obtain a high-purity compound suitable for use in research.
科学的研究の応用
[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. Its structural similarity to other compounds that have been used in the development of drugs for various medical conditions makes it an attractive target for further research. [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as in the treatment of cancer.
特性
IUPAC Name |
[6-(ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-13-7-5-6-10-18(13)15(19)12-8-9-14(16-4-2)17-11-12/h8-9,11,13H,3-7,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMRSUNMKNLUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C(C=C2)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)

![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)

![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)
![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)
![(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)
![2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid](/img/structure/B7559788.png)

![4-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]butanoic acid](/img/structure/B7559795.png)
![4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7559802.png)

![4-[[Methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559826.png)